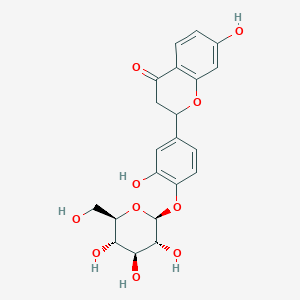

7-Hydroxy-2-(3-hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)chroman-4-one

Description

This compound is a flavone derivative characterized by a chroman-4-one core substituted with hydroxyl groups at positions 7 and 2. The 2-position phenyl ring is further modified at the 4-position with a glycosyl moiety, specifically a β-D-glucopyranosyl unit (tetrahydro-2H-pyran derivative) . Key properties include:

Properties

IUPAC Name |

7-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-8-17-18(26)19(27)20(28)21(31-17)30-14-4-1-9(5-13(14)25)15-7-12(24)11-3-2-10(23)6-16(11)29-15/h1-6,15,17-23,25-28H,7-8H2/t15?,17-,18-,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSIDOQEKACQPC-UZQFATADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-Hydroxy-2-(3-hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)chroman-4-one , also known as Neodiosmin, is a flavonoid glycoside primarily derived from citrus fruits. This article aims to explore its biological activities, including its pharmacological effects and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Neodiosmin has a complex chemical structure characterized by multiple hydroxyl groups and a chroman backbone. Its molecular formula is , with a molar mass of 608.54 g/mol. The compound is soluble in various organic solvents such as methanol and ethanol, making it suitable for pharmaceutical formulations .

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C28H32O15 |

| Molar Mass | 608.54 g/mol |

| Density | 1.68 g/cm³ |

| Melting Point | 187–192 °C |

| Solubility | Soluble in methanol, ethanol, DMSO |

Antioxidant Activity

Neodiosmin exhibits significant antioxidant properties . Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. For instance, a study demonstrated that Neodiosmin protects cells from oxidative damage induced by hydrogen peroxide, indicating its potential role in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties. Research indicates that Neodiosmin can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in tissues. This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders .

Cardiovascular Benefits

Neodiosmin has been linked to cardiovascular health through its ability to improve endothelial function and reduce blood pressure. A study highlighted its role in modulating lipid profiles and enhancing vascular reactivity, suggesting potential use in managing cardiovascular diseases .

Antimicrobial Activity

The antimicrobial properties of Neodiosmin have also been explored. It has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. This activity is attributed to its ability to disrupt microbial membranes and inhibit growth .

Neuroprotective Effects

Recent studies suggest that Neodiosmin may exert neuroprotective effects by reducing neuronal apoptosis and inflammation in neurodegenerative diseases like Alzheimer's. Its antioxidant properties play a crucial role in mitigating oxidative damage in neuronal cells .

Case Studies

- Oxidative Stress Reduction : A clinical trial involving patients with metabolic syndrome showed that supplementation with Neodiosmin significantly reduced markers of oxidative stress compared to a placebo group.

- Anti-inflammatory Response : In a controlled study on patients with rheumatoid arthritis, those treated with Neodiosmin exhibited decreased levels of inflammatory markers (e.g., TNF-alpha) after eight weeks of treatment.

- Cardiovascular Health : A study published in the Journal of Cardiovascular Pharmacology indicated that Neodiosmin improved endothelial function in hypertensive patients after three months of daily supplementation.

Comparison with Similar Compounds

Key Research Findings

Glycosylation Impact: The β-D-glucopyranosyl unit in the target compound enhances solubility but may limit blood-brain barrier penetration compared to non-glycosylated flavones .

Methoxy vs. Hydroxy Substitutions : Methoxy groups (e.g., ) improve lipophilicity and membrane permeability but reduce aqueous solubility and bioavailability .

Bioavailability Paradox : Despite lower solubility, some methoxy derivatives (e.g., 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one) show moderate bioavailability due to efficient passive transport .

Q & A

Basic: What are the recommended methods for synthesizing and purifying this compound?

Answer:

The synthesis of chroman-4-one derivatives often involves condensation reactions between phenolic precursors and ketones or esters under acidic conditions. For example, solid-phase reactions using malonic acid and phenol derivatives in the presence of catalysts like zinc chloride or phosphorous oxychloride have been employed for analogous structures . Purification typically involves column chromatography with polar solvents (e.g., methanol/water mixtures) followed by recrystallization. Crystallization conditions (e.g., methanol solvate systems) can be optimized using X-ray diffraction data to confirm lattice parameters and purity .

Basic: How can researchers characterize its structural and stereochemical properties?

Answer:

- X-ray crystallography is critical for resolving absolute stereochemistry, particularly for the tetrahydro-2H-pyran moiety and chroman-4-one core. This method provides bond angles, torsion angles, and hydrogen-bonding networks .

- NMR spectroscopy (1H, 13C, HSQC, and HMBC) is used to assign proton environments, glycosidic linkages, and aromatic substitution patterns. For example, coupling constants in the pyran ring confirm the (2S,3R,4S,5S,6R) configuration .

- Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns.

Basic: What are the key physicochemical properties influencing experimental design?

Answer:

- Solubility : Experimental solubility varies between 0.0877 mg/mL (Ali method) and 0.604 mg/mL (ESOL prediction) in aqueous buffers. Use polar aprotic solvents (e.g., DMSO) for stock solutions .

- Lipophilicity : Consensus Log Po/w = -0.87 indicates moderate polarity, suggesting limited passive diffusion across membranes .

- Stability : Susceptibility to hydrolysis in the glycosidic bond requires storage at -20°C under inert atmospheres .

Advanced: How does glycosylation impact its bioavailability and target interactions?

Answer:

The O-linked tetrahydro-2H-pyran moiety significantly affects pharmacokinetics:

- GI absorption : Low (Bioavailability Score = 0.17) due to high polarity and P-glycoprotein substrate activity .

- BBB permeation : Negligible (Log Kp = -10.15 cm/s), limiting CNS applications .

- Target binding : The sugar moiety may engage in hydrogen bonding with carbohydrate-binding proteins (e.g., lectins), as suggested by molecular docking studies. Computational tools like ACD/Labs Percepta can predict interactions with transporters like OATP1C1 .

Advanced: How should researchers resolve contradictions in solubility and stability data across studies?

Answer:

- Method standardization : Compare experimental conditions (e.g., pH, temperature) with cited studies. For example, solubility discrepancies between ESOL (-2.98) and Ali (-3.82) predictions highlight the need for empirical validation .

- Degradation analysis : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify hydrolysis byproducts. LC-MS can track glycosidic bond cleavage .

- Cross-validate computational models : Combine DFT calculations for solvation energy with MD simulations to refine solubility predictions .

Advanced: What computational strategies are recommended for studying its mechanism of action?

Answer:

- Docking studies : Use Glide or AutoDock to model interactions with targets like OATP1C1, leveraging crystal structures of homologous proteins .

- ADMET prediction : Apply QSAR models (e.g., SwissADME) to optimize lead compounds by modifying the chroman-4-one core or sugar substituents .

- Dynamic simulations : Run MD simulations (AMBER or GROMACS) to assess conformational flexibility of the glycosidic linkage under physiological conditions .

Basic: What safety precautions are essential during handling?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and dissolution .

- Spill management : Absorb powders with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust formation .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced: How can researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?

Answer:

- Catalyst optimization : Replace ZnCl2 with enantioselective catalysts (e.g., chiral Brønsted acids) to improve yield and reduce racemization .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor glycosylation reactions in real time .

- Crystallization control : Adjust anti-solvent addition rates based on ternary phase diagrams derived from X-ray crystallography data .

Advanced: What strategies validate its hypothesized role in carbohydrate metabolism disorders?

Answer:

- In vitro assays : Test inhibition of α-glucosidase or glycogen phosphorylase using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) .

- Gene expression profiling : Perform RNA-seq on treated hepatocyte models to identify dysregulated pathways (e.g., gluconeogenesis) .

- Metabolomics : Use LC-MS/MS to quantify changes in glucose, lactate, and ATP levels in cell lysates .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Core modifications : Synthesize analogs with varied substituents on the chroman-4-one ring (e.g., methoxy, halogen) to assess electronic effects on bioactivity .

- Glycosylation variants : Replace the tetrahydro-2H-pyran moiety with other sugars (e.g., glucose, galactose) and compare binding affinities .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors/donors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.